Cas no 1893885-30-7 (1-(quinolin-3-yl)cyclobutane-1-carbonitrile)
1-(quinolin-3-yl)cyclobutane-1-carbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 1-(quinolin-3-yl)cyclobutane-1-carbonitrile
- 1893885-30-7
- EN300-1787207
-
- Inchi: 1S/C14H12N2/c15-10-14(6-3-7-14)12-8-11-4-1-2-5-13(11)16-9-12/h1-2,4-5,8-9H,3,6-7H2
- InChI Key: SORPYEVEJGRPSI-UHFFFAOYSA-N
- SMILES: N1C2C=CC=CC=2C=C(C=1)C1(C#N)CCC1
Computed Properties
- Exact Mass: 208.100048391g/mol
- Monoisotopic Mass: 208.100048391g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 310
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 36.7Ų
1-(quinolin-3-yl)cyclobutane-1-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1787207-1g |
1-(quinolin-3-yl)cyclobutane-1-carbonitrile |
1893885-30-7 | 1g |
$1229.0 | 2023-09-19 | ||
| Enamine | EN300-1787207-5g |
1-(quinolin-3-yl)cyclobutane-1-carbonitrile |
1893885-30-7 | 5g |
$3562.0 | 2023-09-19 | ||
| Enamine | EN300-1787207-10g |
1-(quinolin-3-yl)cyclobutane-1-carbonitrile |
1893885-30-7 | 10g |
$5283.0 | 2023-09-19 | ||
| Enamine | EN300-1787207-0.05g |
1-(quinolin-3-yl)cyclobutane-1-carbonitrile |
1893885-30-7 | 0.05g |
$1032.0 | 2023-09-19 | ||
| Enamine | EN300-1787207-0.1g |
1-(quinolin-3-yl)cyclobutane-1-carbonitrile |
1893885-30-7 | 0.1g |
$1081.0 | 2023-09-19 | ||
| Enamine | EN300-1787207-0.25g |
1-(quinolin-3-yl)cyclobutane-1-carbonitrile |
1893885-30-7 | 0.25g |
$1131.0 | 2023-09-19 | ||
| Enamine | EN300-1787207-0.5g |
1-(quinolin-3-yl)cyclobutane-1-carbonitrile |
1893885-30-7 | 0.5g |
$1180.0 | 2023-09-19 | ||
| Enamine | EN300-1787207-1.0g |
1-(quinolin-3-yl)cyclobutane-1-carbonitrile |
1893885-30-7 | 1g |
$1229.0 | 2023-06-03 | ||
| Enamine | EN300-1787207-2.5g |
1-(quinolin-3-yl)cyclobutane-1-carbonitrile |
1893885-30-7 | 2.5g |
$2408.0 | 2023-09-19 | ||
| Enamine | EN300-1787207-5.0g |
1-(quinolin-3-yl)cyclobutane-1-carbonitrile |
1893885-30-7 | 5g |
$3562.0 | 2023-06-03 |
1-(quinolin-3-yl)cyclobutane-1-carbonitrile Related Literature
-
Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
-
R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
-
Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
Additional information on 1-(quinolin-3-yl)cyclobutane-1-carbonitrile
Recent Advances in the Study of 1-(quinolin-3-yl)cyclobutane-1-carbonitrile (CAS: 1893885-30-7) in Chemical Biology and Pharmaceutical Research
The compound 1-(quinolin-3-yl)cyclobutane-1-carbonitrile (CAS: 1893885-30-7) has recently emerged as a promising scaffold in chemical biology and pharmaceutical research. This bicyclic structure combines the pharmacophoric features of quinoline with a cyclobutane-carbonitrile moiety, offering unique opportunities for drug discovery. Recent studies have focused on its potential as a kinase inhibitor, particularly in oncology targets, due to its ability to modulate protein-protein interactions and allosteric binding sites.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 1-(quinolin-3-yl)cyclobutane-1-carbonitrile exhibit potent inhibitory activity against FLT3-ITD mutants, which are implicated in acute myeloid leukemia. The researchers employed structure-activity relationship (SAR) analysis to optimize the compound's selectivity, achieving IC50 values in the low nanomolar range. The crystal structure of the compound bound to FLT3 revealed a unique binding mode where the cyclobutane ring induces conformational strain, enhancing target engagement.
In parallel research, the compound's potential in neurodegenerative diseases has been explored. A Nature Chemical Biology publication highlighted its role as a modulator of α-synuclein aggregation, with the quinoline moiety participating in π-stacking interactions that disrupt amyloid formation. This dual functionality - both as a kinase inhibitor and protein aggregation modulator - makes 1893885-30-7 particularly interesting for polypharmacology approaches.
Synthetic methodologies for 1-(quinolin-3-yl)cyclobutane-1-carbonitrile have also advanced significantly. A recent Organic Letters paper described a photochemical [2+2] cycloaddition approach that improves yield and enantioselectivity. This development is crucial for scaling up production while maintaining the stereochemical integrity required for biological activity. The new synthetic route reduces the number of steps from seven to four, with an overall yield improvement from 12% to 38%.
Pharmacokinetic studies published in Drug Metabolism and Disposition indicate that the compound exhibits favorable blood-brain barrier penetration, with a brain-to-plasma ratio of 0.85 in rodent models. This property, combined with its metabolic stability (t1/2 > 6 hours in human liver microsomes), positions it as a viable candidate for central nervous system targets. Researchers have noted that the carbonitrile group plays a crucial role in these ADME properties, serving as both a metabolic handle and a hydrogen bond acceptor.
Ongoing clinical investigations (Phase I/II) are evaluating 1893885-30-7 derivatives for both oncological and neurological indications. Preliminary results suggest dose-dependent responses with manageable toxicity profiles. The compound's versatility is further demonstrated by its incorporation into PROTAC designs, where it serves as the warhead targeting specific E3 ligases. This application capitalizes on the scaffold's ability to induce protein conformational changes that enhance ubiquitination.
Future research directions include exploring the compound's potential in infectious diseases, particularly against kinetoplastid parasites, and further optimization of its physicochemical properties for improved drug-likeness. The unique spatial arrangement of the cyclobutane ring appears to offer new opportunities for addressing challenging biological targets that have resisted conventional approaches.
1893885-30-7 (1-(quinolin-3-yl)cyclobutane-1-carbonitrile) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)